molecular formula C6H6Br2N2 B13114985 2-(Dibromomethyl)-5-methylpyrazine

2-(Dibromomethyl)-5-methylpyrazine

Cat. No.: B13114985
M. Wt: 265.93 g/mol
InChI Key: PMXDTXDULGYTGD-UHFFFAOYSA-N
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Description

2-(Dibromomethyl)-5-methylpyrazine is a halogenated pyrazine derivative characterized by a pyrazine core substituted with a dibromomethyl group at position 2 and a methyl group at position 3. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, contributing to their aromaticity and diverse reactivity . The dibromomethyl substituent introduces significant steric and electronic effects, making this compound a valuable intermediate in synthetic chemistry, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

2-(dibromomethyl)-5-methylpyrazine

InChI

InChI=1S/C6H6Br2N2/c1-4-2-10-5(3-9-4)6(7)8/h2-3,6H,1H3

InChI Key

PMXDTXDULGYTGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)-5-methylpyrazine typically involves the bromination of 5-methylpyrazine. One common method is the reaction of 5-methylpyrazine with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of 2-(Dibromomethyl)-5-methylpyrazine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Dibromomethyl)-5-methylpyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 5-methylpyrazine derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of pyrazine derivatives with higher oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrazine derivatives with different functional groups, while reduction reactions typically produce less brominated or fully dehalogenated pyrazine compounds.

Scientific Research Applications

2-(Dibromomethyl)-5-methylpyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Dibromomethyl)-5-methylpyrazine exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting or modifying their activity.

Molecular Targets and Pathways:

    Enzymatic Interactions: The compound can bind to active sites of enzymes, affecting their catalytic activity.

    Cellular Pathways: It may influence cellular pathways by modifying the activity of key proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyrazine derivatives structurally or functionally related to 2-(dibromomethyl)-5-methylpyrazine:

Compound Name Substituents Key Properties/Applications Reference(s)
2-(3-Indolylmethyl)-5-methylpyrazine (IMP) Indolylmethyl at C2, methyl at C5 Antiviral activity against SARS-CoV-2
5-Methylpyrazine-2-carboxamide Carboxamide at C2, methyl at C5 Antidiabetic agent (e.g., Glipizide)
2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine Hydroxymethyl at C2, methylbutyl at C3, methyl at C5 Orchid pollination semiochemical (pheromone mimic)
2-(1′-Ethoxyethyl)-5-methylpyrazine Ethoxyethyl at C2, methyl at C5 Flavor compound in buckwheat
Substituted Pyrazinecarboxamides Varied substituents at C2/C5 Antimycobacterial, antifungal activity

Key Comparisons

Reactivity and Stability: The dibromomethyl group in 2-(dibromomethyl)-5-methylpyrazine enhances electrophilicity compared to non-halogenated analogs like 5-methylpyrazine-2-carboxamide. This makes it more reactive in nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions, akin to brominated intermediates in . In contrast, hydroxymethyl or ethoxyethyl substituents (e.g., in orchid pheromones or flavor compounds) prioritize volatility and hydrogen-bonding interactions, critical for biological signaling or sensory properties .

Biological Activity :

  • Antiviral vs. Antidiabetic : IMP (2-(3-indolylmethyl)-5-methylpyrazine) inhibits SARS-CoV-2 by disrupting viral replication, while 5-methylpyrazine-2-carboxamide derivatives (e.g., Glipizide) target pancreatic β-cells for insulin secretion .
  • Antimicrobial Activity : Pyrazinecarboxamides with tert-butyl or chloro substituents (e.g., IC50 = 41.9 µmol·L⁻¹ for antimycobacterial activity) demonstrate how bulky substituents enhance lipophilicity and membrane penetration compared to smaller groups like methyl .

Synthetic Challenges: Brominated pyrazines (e.g., 2-bromo-5-methylpyrazine analogs) require palladium catalysts or tin reagents for functionalization, as seen in , whereas non-halogenated derivatives (e.g., 5-methylpyrazin-2-amine) undergo simpler condensation or amidation reactions .

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